molecular formula C24H27ClFN3O2S B2951897 2-((2-chloro-6-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-76-7

2-((2-chloro-6-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2951897
CAS No.: 1115382-76-7
M. Wt: 476.01
InChI Key: LMBPNEIKLWFQFZ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has various substituents, including a 2-chloro-6-fluorobenzyl group attached via a sulfur atom, and a diisobutyl carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazoline core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thioether linkage between the 2-chloro-6-fluorobenzyl group and the quinazoline core could potentially be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the fluorine atom could influence the compound’s polarity and hence its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The study of quinazoline derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O2S/c1-14(2)11-27-22(30)16-8-9-17-21(10-16)28-24(29(23(17)31)12-15(3)4)32-13-18-19(25)6-5-7-20(18)26/h5-10,14-15H,11-13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPNEIKLWFQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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